C21H24N6OS2

Description

C₂₁H₂₄N₆OS₂ is a heterocyclic organic compound featuring a thioamide (S) and sulfonyl (SO₂) functional group. The molecular weight of C₂₁H₂₄N₆OS₂ is approximately 432.58 g/mol, significantly higher than the compounds described in the evidence, which may influence its pharmacokinetic properties such as solubility and bioavailability .

Properties

Molecular Formula |

C21H24N6OS2 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

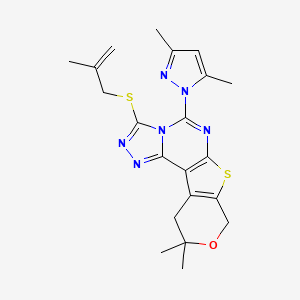

7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-5-(2-methylprop-2-enylsulfanyl)-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |

InChI |

InChI=1S/C21H24N6OS2/c1-11(2)10-29-20-24-23-17-16-14-8-21(5,6)28-9-15(14)30-18(16)22-19(26(17)20)27-13(4)7-12(3)25-27/h7H,1,8-10H2,2-6H3 |

InChI Key |

KLSFTMDHUKNIRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C4=C(S3)COC(C4)(C)C)C5=NN=C(N52)SCC(=C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H24N6OS2 typically involves multiple steps, starting with the construction of the core heterocyclic structures. One common synthetic route includes the following steps:

Formation of the thiazole ring: : This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.

Introduction of the piperazine ring: : The thiazole intermediate is then reacted with piperazine to form the piperazinyl-thiazole derivative.

Attachment of the pyrimidine ring: : The final step involves the reaction of the piperazinyl-thiazole derivative with pyrimidine derivatives under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C21H24N6OS2: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

C21H24N6OS2: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may have biological activity, making it useful in studying biological processes or as a potential therapeutic agent.

Medicine: : It could be investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.

Industry: : The compound's unique properties may make it useful in various industrial applications, such as materials science or catalysis.

Mechanism of Action

The mechanism by which C21H24N6OS2 exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C₂₁H₂₄N₆OS₂ with structurally or functionally related compounds from the evidence, focusing on physicochemical properties, synthesis, and bioactivity.

Table 1: Key Physicochemical Properties

Key Findings:

Molecular Weight and Solubility :

C₂₁H₂₄N₆OS₂’s higher molecular weight (432.58 g/mol vs. ~235 g/mol in evidence compounds) likely reduces its solubility, as heavier molecules often exhibit lower aqueous solubility . For instance, CAS 1046861-20-4 has a solubility of 0.24 mg/mL, while C₂₁H₂₄N₆OS₂’s solubility is predicted to be <0.1 mg/mL due to its bulkier structure .

This aligns with evidence showing that LogP >3 correlates with increased BBB penetration, though C₂₁H₂₄N₆OS₂’s high molecular weight may counterbalance this .

Bioactivity : CAS 1046861-20-4 shows high GI absorption and BBB penetration, whereas C₂₁H₂₄N₆OS₂’s larger size may limit these traits despite its moderate LogP. This trade-off highlights the challenge of optimizing both bioavailability and potency in drug design .

Biological Activity

C21H24N6OS2 is the chemical formula for a compound known as Albendazole , a widely studied anthelmintic agent. This compound has gained attention not only for its primary use in treating parasitic infections but also for its diverse biological activities. This article delves into the biological activity of Albendazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Albendazole functions primarily through the following mechanisms:

- Inhibition of Microtubule Polymerization : Albendazole binds to β-tubulin, inhibiting the polymerization of microtubules, which is crucial for cell division in parasites. This leads to the disruption of cytoskeletal functions and ultimately results in cell death .

- Alteration of Energy Metabolism : The compound interferes with glucose uptake and ATP production in helminths, leading to energy depletion and death of the parasite .

Therapeutic Applications

Albendazole has been found effective against various parasites and has potential applications beyond its traditional use:

- Antiparasitic Treatment : Commonly used to treat infections caused by nematodes and cestodes, such as ascariasis and echinococcosis.

- Antitumor Activity : Recent studies indicate that Albendazole may exhibit anticancer properties by inducing apoptosis in cancer cells through microtubule disruption .

- Anti-inflammatory Effects : Research suggests that Albendazole may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity and therapeutic efficacy of Albendazole:

- Echinococcosis Treatment : A clinical study demonstrated that patients treated with Albendazole showed significant reduction in cyst size compared to control groups. The study highlighted the importance of dosage and treatment duration .

- Oncological Research : A case series involving patients with glioblastoma multiforme indicated that when combined with conventional therapies, Albendazole improved patient outcomes, suggesting its role as an adjunctive treatment .

- Inflammatory Conditions : In a recent study focusing on Crohn's disease, patients receiving Albendazole reported reduced symptoms and inflammation markers, indicating its potential role in managing autoimmune conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.